Bienvenue dans la boutique en ligne BenchChem!

MBED

Calcium Signaling Ryanodine Receptor (RyR) Sarcoplasmic Reticulum

MBED is the functionally non-substitutable RyR agonist for quantitative calcium signaling research. With 1,000-fold higher potency than caffeine (EC50 ~0.5 µM vs. mM) and no confounding adenosine receptor antagonism or PDE inhibition, it ensures clean, interpretable data. Essential for radioligand binding ([³H]MBED, Kd=40 nM), single-channel recordings, and malignant hyperthermia modeling. Caffeine cannot substitute for these applications. Order MBED for reliable, artifact-free RyR activation.

Molecular Formula C12H8Br2N2O
Molecular Weight 356.01 g/mol
CAS No. 123363-40-6
Cat. No. B1676249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBED
CAS123363-40-6
Synonyms9-MBED
9-methyl-7-bromoeudistomin D
9-methyl-7-bromoeudistomin-D
Molecular FormulaC12H8Br2N2O
Molecular Weight356.01 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br
InChIInChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3
InChIKeyBFWFPORISPXHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MBED (CAS 123363-40-6): Chemical Identity and Pharmacological Class of a Marine-Derived RyR Agonist


MBED (9-Methyl-7-bromoeudistomin D, CAS 123363-40-6) is a synthetic, brominated beta-carboline alkaloid originally derived from the marine tunicate Eudistoma olivaceum. Its molecular formula is C12H8Br2N2O, with a molecular weight of 356.01 g/mol. It is a potent and selective agonist of ryanodine receptor (RyR) calcium release channels, and a high-affinity probe for the caffeine-binding site on RyRs, particularly within skeletal (RyR1) and cardiac (RyR2) muscle sarcoplasmic reticulum. As a pharmacological tool, it is used to study calcium signaling, excitation-contraction coupling, and to model malignant hyperthermia (MH) pathophysiology [1]. Unlike caffeine, it has been reported to lack effects on adenosine receptors and phosphodiesterases at concentrations used to activate RyRs, enhancing its utility as a selective probe [2].

Why Caffeine Cannot Substitute for MBED (CAS 123363-40-6) in Quantitative RyR Research


A procurement decision based on substituting MBED with the more common RyR agonist, caffeine, is scientifically invalid for most quantitative research applications. The fundamental failure of this substitution stems from a 1,000-fold difference in potency for inducing Ca2+ release from the sarcoplasmic reticulum (SR) [1]. This necessitates vastly different working concentrations, introducing significant assay-specific artifacts and complicating data interpretation. More critically, caffeine is a promiscuous ligand, also acting as an adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor at the millimolar concentrations required for RyR activation [2]. These off-target activities create confounding variables that are absent with MBED, which has been shown to act selectively on RyRs at its effective concentrations [2]. Therefore, for experiments requiring precise, potent, and selective modulation of RyR channels with minimal off-target interference, MBED is the functionally non-substitutable tool.

Quantitative Evidence for MBED (CAS 123363-40-6) Selection vs. Caffeine and Other Analogs


Potency in Inducing Ca2+ Release: MBED vs. Caffeine

MBED is approximately 1,000 times more potent than caffeine at inducing calcium release from the sarcoplasmic reticulum. This was established by measuring the 50% effective concentration (EC50) for stimulating 45Ca2+ efflux from heavy sarcoplasmic reticulum (HSR) vesicles. The EC50 for MBED is ~1 µM, while the EC50 for caffeine is ~1 mM [1].

Calcium Signaling Ryanodine Receptor (RyR) Sarcoplasmic Reticulum

RyR Binding Affinity: MBED vs. Caffeine in Skeletal Muscle

MBED exhibits high-affinity binding to the caffeine-binding site on RyR channels. In terminal cisternae of skeletal muscle sarcoplasmic reticulum, [3H]MBED binds with a dissociation constant (Kd) of 40 nM. Competitive binding studies show that caffeine inhibits this binding with an IC50 of 0.8 mM, demonstrating that MBED's affinity is orders of magnitude higher than caffeine's functional binding affinity [1].

Radioligand Binding Ryanodine Receptor (RyR) Binding Affinity (Kd)

Target Selectivity: MBED vs. Caffeine (SERCA and Off-Target Effects)

MBED exhibits a significant selectivity window for activating RyR over inhibiting SERCA. The EC50 for RyR activation is ~0.5 µM, whereas the IC50 for SERCA inhibition is >285 µM, yielding a >570-fold selectivity window [1]. This contrasts sharply with caffeine, which at millimolar concentrations not only activates RyRs but also inhibits phosphodiesterases and blocks adenosine receptors, creating multiple confounding variables [1].

Target Selectivity SERCA Off-Target Effects

In Vivo Behavioral Pharmacology: Head-Twitch Response in Mice

In an in vivo model of central nervous system activity, intracerebroventricular (i.c.v.) administration of MBED at doses of 2, 20, and 200 nmol/mouse induced a significant head-twitch response in mice. In stark contrast, a 5-fold higher dose of caffeine (1000 nmol/mouse) failed to produce a statistically significant head-twitch response under identical conditions [1]. This indicates a functional divergence in downstream signaling pathways activated by MBED versus caffeine.

Behavioral Pharmacology Serotonergic Activity In Vivo Model

Optimal Experimental Scenarios for MBED (CAS 123363-40-6) Use Based on Quantitative Differentiation


Radioligand Binding Assays to Map Caffeine-Binding Sites on RyR

MBED is the optimal choice for radioligand binding studies aimed at characterizing the caffeine-binding site on ryanodine receptors. The synthesis of [3H]MBED with high specific activity (10.2 Ci/mmol) and its high affinity (Kd = 40 nM in skeletal muscle SR) enables precise saturation and competition binding assays. This is a task that caffeine itself cannot perform, as its low affinity (IC50 for displacing [3H]MBED is 0.8 mM) precludes its use as a viable radioligand [1].

Single-Channel Electrophysiology of RyRs Requiring High Potency and Specificity

For single-channel recordings of RyR activity in planar lipid bilayers, MBED is a superior tool. Its sub-micromolar potency (EC50 ~0.5 µM) eliminates the need for high, potentially damaging, millimolar concentrations of caffeine. Furthermore, its demonstrated >570-fold selectivity over SERCA ensures that the observed gating changes are solely due to direct RyR agonism, without the confounding influence of SERCA inhibition or other off-target effects [1].

Modeling Malignant Hyperthermia (MH) Pathophysiology in Cellular Assays

MBED serves as a valuable pharmacological tool for modeling malignant hyperthermia (MH) in cellular and microsomal systems. By acting as a potent and selective RyR1 agonist, MBED elevates cytosolic calcium levels, mimicking the aberrant calcium release observed in MH-susceptible muscle cells. Its lack of activity on adenosine receptors and phosphodiesterases, in contrast to caffeine, makes it a cleaner probe for dissecting the specific contribution of RyR1 dysregulation to MH pathophysiology [1].

Investigating Calcium-Dependent Signaling in Central Nervous System (CNS) Tissues

MBED's ability to elicit a robust behavioral response (head-twitch) in mice at nanomolar doses, while caffeine at a higher dose is ineffective, highlights its utility for studying RyR-mediated signaling in the CNS [1]. Researchers investigating the role of intracellular calcium stores in neuronal excitability, synaptic plasticity, or behavior can use MBED as a potent and selective probe to specifically activate RyR-dependent pathways in brain tissue, avoiding the confounding adenosine receptor antagonism inherent to caffeine.

Quote Request

Request a Quote for MBED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.